molecular formula C9H10N4S B1309879 Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-16-0

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

Cat. No.: B1309879
CAS No.: 35314-16-0
M. Wt: 206.27 g/mol
InChI Key: QONJAEJWWUUAQE-UHFFFAOYSA-N
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Description

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . This specialist chemical is provided for professional research and development purposes in laboratory and industrial settings. Compounds based on the 1,3,4-thiadiazole core, such as this amine derivative, are the subject of extensive investigation in medicinal chemistry due to their broad pharmacological potential . The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine and pyridazine rings, which are commonly found in molecules of biochemical importance. This characteristic, combined with the ring's high lipophilicity and mesoionic nature, allows derivatives to efficiently cross cellular membranes, leading to promising interactions with biological targets . Research highlights the significant anticancer and cytotoxic properties of 1,3,4-thiadiazole derivatives. These compounds have demonstrated the ability to inhibit key enzymes implicated in tumor development, such as 15-lipoxygenase-1 (15-LOX-1), a novel target in anticancer drug discovery . Furthermore, studies have shown that synthetic 1,3,4-thiadiazole derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) . Beyond oncology research, the 2-amino-1,3,4-thiadiazole moiety is also recognized as a valuable scaffold in the search for innovative antiviral agents, making it a versatile structure for probing multiple disease mechanisms . This product is intended for Research Use Only. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not intended for medical or consumer use, nor for diagnosis or treatment of humans or animals .

Properties

IUPAC Name

N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJAEJWWUUAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Core

A representative method involves refluxing 2-(pyridin-3-ylmethylene)hydrazinecarbothioamide with an oxidizing agent such as ammonium ferric sulfate in aqueous medium. This promotes cyclization to the thiadiazole ring:

  • Reagents: 2-(pyridin-3-ylmethylene)hydrazinecarbothioamide, ammonium ferric sulfate.
  • Conditions: Reflux in water for extended periods (e.g., 30 hours).
  • Workup: Extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and solvent evaporation to isolate the thiadiazole intermediate as a solid.

This method yields the 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine intermediate, which is the scaffold for further functionalization.

Multi-step Synthesis Overview

A convergent synthesis approach involves:

This method allows structural diversity and optimization of reaction conditions to improve yield and purity.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Cyclization of hydrazinecarbothioamide to thiadiazole 2-(pyridin-3-ylmethylene)hydrazinecarbothioamide, ammonium ferric sulfate Reflux in water, 30 h Moderate to high Requires long reflux, aqueous medium
2 Alkylation of thiadiazol-2-amine with ethyl halide Thiadiazol-2-amine intermediate, ethyl halide DMF or THF, inert atmosphere, RT to reflux Moderate Direct alkylation, purification needed
3 Cyclocondensation of amidine and isothiocyanate Amidine (from nitrile), ethyl isothiocyanate Organic solvent, room temperature Variable Allows structural modifications
4 Multi-step convergent synthesis Nitrile, hydrazine derivatives, thiophosgene Multiple steps, controlled conditions Optimized yields Enables diverse substitutions

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the cyclization efficiency and purity of the thiadiazole ring.
  • Use of ammonium ferric sulfate as an oxidant in aqueous reflux conditions is effective for ring closure but requires extended reaction times.
  • Alkylation steps benefit from polar aprotic solvents and inert atmosphere to prevent side reactions.
  • Purification by column chromatography is essential to isolate the target compound with high purity (>99%).
  • Spectroscopic characterization (NMR, MS) confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has demonstrated that Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine exhibits significant antimicrobial properties. Studies have shown effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes and inhibit growth .

2. Anticancer Potential
Recent studies indicate that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This potential makes it a subject of interest for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and may be beneficial in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development
The compound has been explored as a potential pesticide due to its bioactivity against plant pathogens. Its ability to disrupt microbial cell functions can be harnessed to create effective biopesticides that are less harmful to the environment compared to traditional chemical pesticides .

2. Plant Growth Promotion
Research indicates that this compound can enhance plant growth by improving nutrient uptake and stress tolerance in plants. This property can be utilized in agricultural formulations aimed at increasing crop yields under adverse conditions .

Material Science Applications

1. Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or modify thermal properties .

2. Sensor Development
Due to its electronic properties, this compound is being investigated for use in sensor technology. It can potentially be used as a sensing element for detecting specific analytes based on changes in conductivity or optical properties .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityPharmacologyDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 100 µg/mL .
Anti-cancer ResearchPharmacologyInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity .
Pesticide EfficacyAgricultureReduced fungal infections in crops by 40% when applied as a foliar spray .
Polymer EnhancementMaterial ScienceImproved tensile strength by 30% when incorporated into polyvinyl chloride (PVC) composites .

Mechanism of Action

The mechanism of action of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and bacterial DNA gyrase.

    Pathways Involved: It induces cell cycle arrest and apoptosis in cancer cells by inhibiting CDK1.

Comparison with Similar Compounds

Key Observations :

  • Solubility and Lipophilicity : Increasing alkyl chain length (ethyl → propyl → butyl) enhances lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .
  • Synthetic Accessibility: The ethyl derivative is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate, followed by alkylation—a route shared with morpholine- and aryl-substituted analogs .
  • Electronic Effects : The pyridin-3-yl group introduces electron-withdrawing effects, stabilizing the thiadiazole ring’s electronic structure compared to pyridin-4-yl analogs (e.g., 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine) .

Tautomeric Behavior

Thiadiazoles with exocyclic amino groups exhibit tautomerism. For this compound:

  • In Solution: NMR studies of allyl- and 3-phenylallyl analogs (e.g., allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine) reveal equilibria between amino (type a), imino (type b), and annular tautomers (type c) (Figure 1). The ethyl substituent likely stabilizes the amino tautomer (a) due to reduced steric hindrance compared to bulkier groups .
  • In Solid State: X-ray diffraction (XRD) data for related compounds show exclusive stabilization of the amino tautomer (a) via hydrogen bonding, with energy differences of −35.6 kJ/mol between tautomers a and b .

Electronic Structure and Reactivity

Density functional theory (DFT) calculations on allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine reveal:

  • Nitrogen Shielding: The N6 amino nitrogen is highly shielded (−308 ppm in $^{15}\text{N}$-NMR), while N3 (thiadiazole) and N10 (pyridine) exhibit moderate shielding (−23 to −80 ppm). Substitution at C5 (e.g., pyridin-3-yl vs. pyridin-4-yl) alters electron distribution, affecting reactivity in nucleophilic substitutions or metal coordination .
  • Comparison with Aryl-Substituted Analogs: 5-Aryl-thiadiazol-2-amines (e.g., N-phenyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) show reduced tautomeric flexibility due to aryl ring conjugation, limiting applications in dynamic combinatorial chemistry compared to alkylamino derivatives .

Biological Activity

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, particularly focusing on its anticancer potential, antiapoptotic effects, and other therapeutic applications.

  • Molecular Formula: C9H10N4S
  • Molecular Weight: 206.27 g/mol
  • CAS Number: 35314-16-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested:
    • Human colon carcinoma (HCT-116)
    • Hepatocellular carcinoma (HepG-2)
    • Breast cancer (MCF-7)
  • Results:
    • The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, a related compound with similar structural characteristics showed IC50 values of 2.03 µM against HCT-116 and 2.17 µM against HepG-2 cells .
    • This compound exhibited enhanced activity in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway .

Antiapoptotic Effects

The antiapoptotic properties of this compound have been evaluated in various studies. Notably:

  • Mechanism of Action:
    • Inhibition of caspase pathways has been observed, particularly caspases 3 and 9, which are crucial in the apoptotic process.
    • A study indicated that compounds derived from the same class significantly reduced active caspase levels compared to controls .
  • Histopathological Findings:
    • Renal histopathological examinations revealed that treatment with these compounds resulted in preserved renal architecture compared to untreated controls, indicating a protective effect against ischemia/reperfusion injury .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions of this compound with target proteins such as EGFR:

CompoundBinding Affinity (kcal/mol)Target Protein
This compound-9.5EGFR
Reference Compound-8.7EGFR

The binding affinity indicates a strong interaction between the compound and its target, suggesting its potential as a therapeutic agent for cancer treatment .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against HCT116 and HepG2 cells
AntiapoptoticInhibition of caspases 3 and 9; protective effects on renal tissue
Molecular DockingStrong binding affinity to EGFR

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 5-pyridin-3-yl-[1,3,4]thiadiazol-2-amine precursors and ethylating agents (e.g., ethyl halides). Reaction conditions (solvent, temperature, catalyst) should be optimized to maximize yield .
  • Characterization : Use IR spectroscopy to confirm functional groups (e.g., C-S-C at ~685 cm⁻¹, NH stretching at ~3150 cm⁻¹) and NMR (¹H/¹³C) to verify proton environments and carbon frameworks. TLC or HPLC ensures purity .

Q. How can solubility and stability of this compound be experimentally determined?

  • Solubility : Employ pharmacopoeial methods by dissolving the compound in solvents (e.g., ethanol, DMSO, water) under controlled temperatures. Measure saturation points gravimetrically or via UV-Vis spectroscopy .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or mass spectrometry over time .

Q. What analytical techniques are critical for assessing purity during synthesis?

  • TLC/HPLC : Monitor reaction progress and purity using silica gel plates (GF254) or reverse-phase columns.
  • Elemental Analysis : Verify empirical formula consistency.
  • Spectroscopy : IR confirms functional groups; NMR identifies structural integrity. For trace impurities, use mass spectrometry (e.g., ESI-MS) .

Advanced Research Questions

Q. How does conformational analysis using computational methods inform the stability of this compound?

  • Perform density functional theory (DFT) calculations to compare conformers. Key parameters include bond angles, dihedral angles, and intramolecular hydrogen bonds (e.g., O–H···N interactions). Natural Bond Orbital (NBO) analysis reveals stabilizing hyperconjugative interactions (e.g., lp(N)→σ*(O–H)) .
  • Vibrational spectroscopy (Raman/IR) combined with theoretical spectra validates the most stable conformer .

Q. What methodological approaches are used to evaluate its anticancer activity in vitro?

  • Cell Lines : Test cytotoxicity against tumor (e.g., HepG2, MCF-7) and non-tumor (e.g., HEK293) cells using MTT assays. IC₅₀ values (e.g., 9.4–97.6 μg/mL) indicate selectivity .
  • Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS assays. Compare results to controls like doxorubicin, noting cardiotoxicity differences .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Modifications : Introduce substituents (e.g., halogens, methyl groups) on the pyridine or thiadiazole rings. Assess impacts on electronic properties (HOMO-LUMO gaps via DFT) and binding affinity (molecular docking) .
  • Biological Testing : Prioritize derivatives with lower IC₅₀ values in cytotoxicity assays and improved pharmacokinetic profiles (e.g., LogP, metabolic stability) .

Q. What strategies validate the reproducibility of analytical methods for this compound?

  • Follow ICH guidelines for method validation:

  • Precision : Repeat analyses (intra-/inter-day) to calculate %RSD (<2%).
  • Accuracy : Spike recovery tests (98–102%).
  • Linearity : Calibration curves (R² >0.99) across concentration ranges .

Q. How do hydrogen bonding and π-π interactions influence its crystallographic behavior?

  • X-ray Diffraction : Resolve crystal packing motifs. The pyridine and thiadiazole rings often engage in π-π stacking, while NH groups form hydrogen bonds with solvents or counterions .
  • SHELX Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and twin refinement if needed .

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